Methoxydimethyl(phenyl)silane

Description

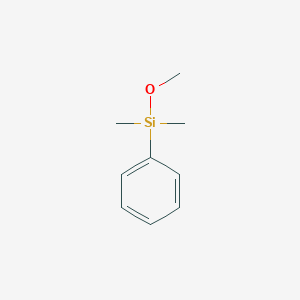

Structure

3D Structure

Properties

IUPAC Name |

methoxy-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQXNMOSXYEQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170547 | |

| Record name | Silane, methoxydimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Polymethylphenylsiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17881-88-8, 63148-58-3 | |

| Record name | Silane, methoxydimethylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017881888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siloxanes and Silicones, Me Ph | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, methoxydimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siloxanes and Silicones, Me Ph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methoxydimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Methoxydimethyl(phenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxydimethyl(phenyl)silane, a versatile organosilicon compound. This document details the prevalent synthetic methodologies, purification protocols, and analytical characterization techniques, presenting quantitative data in structured tables and process workflows as diagrams for clarity and reproducibility.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a chlorosilane with a methanol source. The primary route involves the reaction of chlorodimethylphenylsilane with methanol in the presence of a base to neutralize the hydrochloric acid byproduct. An alternative, though less direct, approach is the Grignard reaction, which is widely used for the formation of silicon-carbon bonds.

Methoxylation of Chlorodimethylphenylsilane

This method involves the direct reaction of chlorodimethylphenylsilane with methanol. A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

C₆H₅(CH₃)₂SiCl + CH₃OH + Base → C₆H₅(CH₃)₂SiOCH₃ + Base·HCl

A detailed experimental protocol for a similar reaction, the synthesis of (chloromethyl)dimethylphenylsilane via a Grignard reaction, suggests a robust framework that can be adapted for the methoxylation reaction.[1] While a specific detailed protocol for the methoxylation of chlorodimethylphenylsilane was not found in the literature, a general procedure can be inferred.

Experimental Protocol (General):

-

A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Chlorodimethylphenylsilane and a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or toluene) are added to the flask.

-

The flask is cooled in an ice bath.

-

A solution of methanol and a stoichiometric amount of a tertiary amine base in the same solvent is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting salt (Base·HCl) is removed by filtration.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The crude product is then purified by vacuum distillation.

Grignard Reaction

While not the most direct route to this compound, the Grignard reaction is a fundamental method for creating Si-C bonds and can be employed to synthesize the chlorodimethylphenylsilane precursor. For instance, dichlorodimethylsilane can be reacted with phenylmagnesium bromide to yield chlorodimethylphenylsilane, which can then be methoxylated as described above. A one-step Grignard process for preparing methyl phenyl di-alkoxy silanes has been reported with yields exceeding 70% and purity greater than 99% after rectification.[2]

Purification of this compound

Purification of this compound is critical to remove unreacted starting materials, byproducts, and solvent residues. The standard method for purifying liquid silanes of this nature is fractional vacuum distillation.[1][3] Commercial suppliers typically offer this compound with a purity of greater than 95.0% as determined by gas chromatography (GC).[2][4][5]

Experimental Protocol: Vacuum Distillation

A general procedure for the vacuum distillation of a similar silane, (chloromethyl)dimethylphenylsilane, provides a reliable template.[1]

-

The crude this compound is transferred to a round-bottom flask suitable for distillation.

-

A distillation apparatus, including a Vigreux column and a condenser, is assembled.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced.

-

The flask is gently heated in an oil bath.

-

Fractions are collected at a specific boiling point and pressure. For a related compound, (chloromethyl)dimethylphenylsilane, a boiling point of 115 °C at 23 mmHg was reported.[1] The boiling point of this compound is expected to be in a similar range.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. While specific spectra for this compound were not found, data for analogous compounds such as diphenylmethylsilane and dimethoxymethylphenylsilane can provide expected chemical shift regions.[1][3]

Expected ¹H NMR Spectral Features:

-

Si-CH₃ protons: A sharp singlet in the upfield region (typically 0.2-0.5 ppm).

-

O-CH₃ protons: A singlet around 3.4-3.6 ppm.[6]

-

Phenyl protons: A multiplet in the aromatic region (approximately 7.2-7.6 ppm).

Expected ¹³C NMR Spectral Features:

-

Si-CH₃ carbons: A signal in the upfield region (around -2 to 2 ppm).

-

O-CH₃ carbon: A signal around 50 ppm.

-

Phenyl carbons: Multiple signals in the aromatic region (125-140 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to assess the purity of the compound and to identify any impurities. The gas chromatogram will show a major peak corresponding to this compound, and the retention time can be used for identification. The mass spectrum provides information about the molecular weight and fragmentation pattern, confirming the structure. The fragmentation of phenyl-substituted silanes in mass spectrometry often involves characteristic losses of methyl and phenyl groups.[7][8]

Data Presentation

Table 1: Synthesis and Purification Data for Phenyl-Substituted Silanes

| Compound | Synthesis Method | Yield (%) | Purity (%) | Purification Method | Boiling Point (°C @ mmHg) | Reference |

| (Chloromethyl)dimethylphenylsilane | Grignard Reaction | 80-81 | 99 (GC) | Vacuum Distillation | 115 @ 23 | [1] |

| Methyl phenyl di-alkoxy silane | One-step Grignard | >70 | >99 | Rectification | Not specified | [2] |

| This compound | Not specified | Not specified | >95.0 (GC) | Not specified | Not specified | [2][4][5] |

Process Diagrams

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Logic

Caption: Purification and analysis logic for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 17881-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. DIPHENYLMETHYLSILANE(776-76-1) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. labproinc.com [labproinc.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methoxydimethyl(phenyl)silane: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydimethyl(phenyl)silane, a member of the organosilicon compound family, is a versatile reagent in organic synthesis. Its unique structure, featuring a methoxy group attached to a silicon atom which is also bonded to two methyl groups and a phenyl group, imparts a distinct set of chemical properties and reactivity. This guide provides a comprehensive overview of its characteristics, reactivity profile, and practical applications in experimental chemistry.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄OSi | [1][2][3] |

| Molecular Weight | 166.30 g/mol | [1][3][4] |

| CAS Number | 17881-88-8 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 95 °C at 17 mmHg82 °C at 28 mmHg | [1][5][6] [7] |

| Density | 0.91 g/cm³ | [7] |

| Specific Gravity | 0.95 (20/20) | [2][5][6] |

| Refractive Index | 1.491.4850 to 1.4890 | [2][5][6][7] |

| Flash Point | 59 °C | [5][6] |

| Purity | >95.0% (GC) | [1][2][3] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and hydrocarbons. | [7] |

| Storage | Store in a cool, dark place under an inert atmosphere. Moisture sensitive. | [5][6][7] |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the silicon-methoxy bond, which is susceptible to cleavage. This characteristic makes it a valuable reagent for the protection of alcohols as silyl ethers and as a coupling partner in various organic transformations.

Hydrolysis and Condensation

A key feature of this compound is its sensitivity to moisture.[2] It readily undergoes hydrolysis in the presence of water to form the corresponding silanol, dimethyl(phenyl)silanol. This reaction is the initial step in the formation of polysiloxane networks. The generated silanol is often unstable and can undergo self-condensation to form a disiloxane. This reactivity is fundamental to its application in materials science and as a surface modifying agent.[8]

Protection of Alcohols

This compound is employed as a protecting group for alcohols. It reacts with an alcohol in the presence of a catalyst to form a dimethyl(phenyl)silyl ether. This silyl ether is stable under various reaction conditions, yet can be cleaved when desired.

Deprotection of Dimethyl(phenyl)silyl Ethers

The cleavage of silyl ethers is a crucial step in multi-step synthesis. Dimethyl(phenyl)silyl ethers can be deprotected under acidic or basic conditions, or by using a fluoride source such as tetrabutylammonium fluoride (TBAF).[9][10] The choice of deprotection method depends on the other functional groups present in the molecule.

Cross-Coupling Reactions

Organosilicon compounds, including this compound, can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[11][12][13] In these reactions, the organosilane acts as a nucleophilic partner, transferring its phenyl group to an electrophilic partner, typically an aryl or vinyl halide or triflate. Activation of the silane with a fluoride source or a base is often necessary to facilitate transmetalation to the palladium center.[14]

Experimental Protocols

The following are representative, generalized protocols for key reactions involving this compound. Researchers should optimize these procedures for their specific substrates and scales.

Protocol 1: General Procedure for the Protection of a Primary Alcohol

-

Materials:

-

Primary alcohol

-

This compound (1.1 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Imidazole (1.5 equivalents)

-

Anhydrous argon or nitrogen atmosphere

-

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous DMF. b. Add imidazole to the solution and stir until it dissolves. c. Slowly add this compound to the reaction mixture at room temperature. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Deprotection of a Dimethyl(phenyl)silyl Ether using TBAF

-

Materials:

-

Dimethyl(phenyl)silyl ether

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous argon or nitrogen atmosphere

-

-

Procedure: a. Dissolve the dimethyl(phenyl)silyl ether in anhydrous THF in a round-bottom flask under an inert atmosphere. b. Add the TBAF solution dropwise to the reaction mixture at room temperature. c. Stir the reaction and monitor its progress by TLC. d. Once the starting material is consumed, quench the reaction with water. e. Extract the product with an organic solvent. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the resulting alcohol by flash column chromatography.

Safety Information

This compound is a flammable liquid and vapor.[5][6] It causes skin and serious eye irritation. Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces. It is moisture-sensitive and should be stored under an inert atmosphere.[2]

Conclusion

This compound is a valuable and reactive organosilicon compound with significant applications in organic synthesis, particularly for the protection of alcohols and in cross-coupling reactions. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting. The information and protocols provided in this guide serve as a foundational resource for scientists working with this versatile reagent.

References

- 1. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. labproinc.com [labproinc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 17881-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 17881-88-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Hiyama Coupling [organic-chemistry.org]

Methoxydimethyl(phenyl)silane: A Technical Whitepaper

CAS Number: 17881-88-8

Abstract

This technical guide provides a comprehensive overview of Methoxydimethyl(phenyl)silane, an organosilicon compound with significant applications in materials science and organic synthesis. The document details its physicochemical properties, synthesis methodologies, key chemical reactions, and primary industrial and research applications. Special emphasis is placed on its role as a surface modifier, coupling agent, and an intermediate in the production of advanced silicone-based materials. Experimental protocols and reaction pathways are elucidated to provide a practical resource for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] It is characterized by a unique combination of a reactive methoxy group and the thermal stability imparted by the phenyl group. This structure makes it a versatile chemical intermediate. The compound is sensitive to moisture and should be handled accordingly.[1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17881-88-8 | [1] |

| Molecular Formula | C₉H₁₄OSi | [1][2][3] |

| Molecular Weight | 166.30 g/mol | [1][3] |

| Appearance | Colorless to light yellow, clear liquid | [1][2][4] |

| Purity | >95.0% (GC) | [1][4] |

| Density | 0.95 g/cm³ | [1] |

| Refractive Index | 1.49 | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions |

Synthesis and Manufacturing

The primary synthesis route for this compound involves the reaction of a chlorosilane precursor with a source of the methoxy group, or the reaction of a methoxy-containing silane with a phenylating agent. A common laboratory and industrial-scale synthesis is the reaction between methylhydroxydimethylsilane and bromobenzene.[5]

General Experimental Protocol: Synthesis from Methylhydroxydimethylsilane and Bromobenzene

This procedure outlines a general method for the synthesis of this compound.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is purged with an inert gas (e.g., nitrogen or argon).

-

Reagents: An organic solvent, methylhydroxydimethylsilane, and an alkaline catalyst are added to the reaction flask.

-

Addition: Bromobenzene is added dropwise to the reaction mixture from the dropping funnel at a controlled rate.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the reaction.[5] The specific temperature and reaction time will depend on the solvent and catalyst used.

-

Workup and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting salt byproduct is removed by filtration. The filtrate is then subjected to distillation to separate the product from the solvent and any unreacted starting materials.[5] Fractional distillation under reduced pressure is often employed to obtain high-purity this compound.

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the silicon-methoxy bond. This bond is susceptible to hydrolysis, which is a key reaction for many of its applications.

Hydrolysis and Condensation

In the presence of water, the methoxy group undergoes hydrolysis to form a silanol (Si-OH) group and methanol as a byproduct.[6] This reaction is often the first step in the application of silanes as coupling agents or for surface modification. The resulting silanol is highly reactive and can condense with other silanol groups (either from other hydrolyzed silane molecules or from hydroxyl groups on an inorganic substrate) to form stable siloxane (Si-O-Si) bonds. This condensation reaction is crucial for the formation of silicone polymers and for creating a durable bond between organic and inorganic materials.[6][7]

Caption: Hydrolysis and condensation of this compound.

Applications

The dual functionality of this compound, possessing both a hydrolyzable methoxy group and a stable phenyl group, makes it a valuable compound in various fields.

-

Intermediate in Organic Synthesis: It serves as a key intermediate in the production of more complex organosilicon compounds, such as silicone polymers and surfactants.[5]

-

Additives for Polymers and Coatings: It is used as an additive in coatings, adhesives, and plastics.[2][5] The phenyl group can enhance thermal stability, while the silane moiety can improve adhesion to substrates.

-

Coupling Agent: A primary application is as a coupling agent to improve the compatibility and adhesion between organic polymers and inorganic materials (e.g., glass, metals).[2][8] The methoxy group reacts with the inorganic substrate, while the phenyl group provides compatibility with the organic matrix.

-

Surface Modification: It is used for the surface treatment of materials like glass, metals, and plastics to impart hydrophobicity and improve adhesion.[2][9]

Caption: Role as a coupling agent between organic and inorganic materials.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the methyl groups attached to the silicon atom, a signal for the methoxy group protons, and a multiplet in the aromatic region for the phenyl group protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the methyl carbons, the methoxy carbon, and the carbons of the phenyl ring.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for Si-O-C stretching, Si-C stretching, and the vibrations associated with the phenyl group (C-H and C=C stretching). A strong signal around 1095 cm⁻¹ can be attributed to the Si-O-Si stretch if condensation has occurred.[10]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl, methoxy, and phenyl groups.

Safety and Handling

This compound is a flammable liquid and vapor.[3][4] It is known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this chemical. It should be used in a well-ventilated area, and sources of ignition should be avoided. As it is moisture-sensitive, it should be stored in a tightly sealed container in a dry place.[1]

Conclusion

This compound (CAS 17881-88-8) is a versatile organosilicon compound with a well-defined set of physicochemical properties. Its utility stems from the reactivity of its methoxy group, which allows for hydrolysis and condensation reactions, and the stability of its phenyl group. These characteristics make it an important intermediate, additive, and coupling agent in the synthesis of advanced materials. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective application in research and industry.

References

- 1. labproinc.com [labproinc.com]

- 2. CAS 17881-88-8: Methoxydimethylphenyl Silane | CymitQuimica [cymitquimica.com]

- 3. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. メトキシジメチル(フェニル)シラン | this compound | 17881-88-8 | 東京化成工業株式会社 [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. yahuchi.com [yahuchi.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

Hydrolysis and condensation mechanism of Methoxydimethyl(phenyl)silane

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Methoxydimethyl(phenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organosilicon compound whose utility is fundamentally linked to its hydrolysis and condensation reactions. This process, which converts the methoxy group into a reactive silanol and subsequently forms stable siloxane bonds (Si-O-Si), is central to the synthesis of phenyl-functionalized silicone polymers and materials. Understanding the underlying mechanisms and kinetics is critical for controlling material properties in applications ranging from advanced coatings to drug delivery systems. This technical guide provides a detailed examination of the hydrolysis and condensation pathways, outlines key experimental protocols for studying these reactions, and presents a summary of factors influencing reaction kinetics based on studies of analogous organoalkoxysilanes.

Core Reaction Mechanisms: A Two-Stage Process

The transformation of this compound into polysiloxane networks occurs in two primary stages: hydrolysis and condensation.

-

Hydrolysis: The initial and often rate-determining step involves the cleavage of the silicon-oxygen bond of the methoxy group (Si-OCH₃) by water, leading to the formation of a reactive silanol intermediate, dimethyl(phenyl)silanol (PhMe₂SiOH), and methanol (CH₃OH).

-

Condensation: The newly formed silanols are highly reactive and undergo self-condensation to form a siloxane dimer and a molecule of water. Alternatively, a silanol can react with an unhydrolyzed methoxysilane molecule to produce the same dimer and a molecule of methanol. This process can continue to form longer linear, cyclic, or cross-linked polysiloxane chains.

Mechanistic Pathways: The Role of Catalysis

The rates of both hydrolysis and condensation are significantly influenced by pH and can be catalyzed by either acids or bases.[1] The mechanisms differ substantially under these conditions.[2]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the rapid protonation of the oxygen atom in the methoxy group. This makes the silicon atom more electrophilic and susceptible to a nucleophilic attack by water.[2] This pathway is generally considered to follow an Sɴ2-type mechanism at the silicon center, although some studies on related phenylalkoxysilanes suggest a possible Sɴ1 mechanism involving a transient pentacoordinate silicon intermediate.[2][3] The condensation reaction proceeds similarly, with the protonation of a silanol hydroxyl group facilitating attack by another silanol.

Base-Catalyzed Mechanism

In basic media, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[2] This forms a pentacoordinate, negatively charged transition state. The methoxide ion (⁻OCH₃) is subsequently eliminated. Similarly, condensation is catalyzed by the deprotonation of a silanol to form a highly nucleophilic silanolate anion (Si-O⁻), which then attacks another neutral silanol.

Quantitative Data and Influencing Factors

While specific kinetic data for this compound is not extensively available in public literature, a substantial body of work on analogous silanes provides a clear picture of the factors that govern reaction rates.[2][4]

Table 1: Summary of Factors Influencing Hydrolysis and Condensation Rates

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Mechanism and Rationale |

| pH | Minimum near pH 7; increases in acidic and basic conditions.[1][5] | Minimum in acidic range (pH ~2-4); increases significantly in neutral to basic conditions. | Acid and base catalysis provide more reactive species (protonated silanes or hydroxide/silanolate anions).[1][2] |

| Water Concentration | Generally increases with water concentration, though the reaction order with respect to water can vary.[2] | Can be inhibited by high water concentration due to the reversibility of the condensation reaction (Le Chatelier's principle). | Water is a reactant in hydrolysis. Excess water drives the condensation equilibrium toward the silanol reactants. |

| Solvent | Polar, protic solvents (e.g., ethanol, methanol) can participate in the reaction (alcoholysis) and affect water solubility.[6] | The polarity of the solvent affects the stability of charged intermediates and transition states. | Solvents can act as co-reagents and influence the solvation of reactants and intermediates.[6] |

| Substituents (R groups) | Electron-donating groups (like alkyls) accelerate acid-catalyzed hydrolysis. Electron-withdrawing groups (like phenyl) can have complex effects.[1] | Steric hindrance from bulky groups (like phenyl) generally decreases the condensation rate. | Electronic effects stabilize charged intermediates, while steric effects hinder the approach of reactants.[1] |

| Temperature | Increases with temperature (Arrhenius behavior). | Increases with temperature. | Provides the necessary activation energy for the reactions. |

Table 2: Comparative Hydrolysis Rate Constants for Related Silanes

This table presents data for analogous compounds to provide context for the expected reactivity of this compound.

| Silane Compound | Catalyst / Conditions | Rate Constant (k) | Reference / Note |

| Phenyltrimethoxysilane (PTMS) | K₂CO₃, THF, excess H₂O | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [2] |

| Methyltrimethoxysilane (MTMS) | Alkaline medium, 30°C, Methanol | 2.453 x 10⁴ s⁻¹ | [2] |

| 3-Methacryloyloxypropyltrimethoxysilane | Acidic (HCl) | Faster than basic conditions | [7] |

| General Alkoxysilanes | Acidic (HCl) | 5.5 to 97 mM⁻¹ h⁻¹ | [2] |

Experimental Protocols for Mechanistic Studies

The progress of hydrolysis and condensation reactions is typically monitored using spectroscopic techniques that can distinguish between the reactant (Si-OCH₃), the silanol intermediate (Si-OH), and the siloxane product (Si-O-Si).[8]

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is the most direct method for observing the silicon environment.[8][9] Changes in the chemical shift of the silicon nucleus directly correlate to the substitution of the methoxy group with a hydroxyl group and the subsequent formation of a siloxane bond. ¹H NMR can also be used to track the disappearance of methoxy protons and the appearance of methanol.[8]

Protocol: In-situ ²⁹Si NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., acetone-d₆ or THF-d₈).

-

Add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to shorten the long ²⁹Si relaxation times and allow for faster data acquisition.

-

To initiate the reaction, inject a precise amount of a water/catalyst solution (e.g., D₂O with HCl or NaOD). The water-to-silane molar ratio is a critical experimental parameter.

-

-

Data Acquisition:

-

Immediately place the NMR tube in the spectrometer, shim, and lock onto the deuterium signal.

-

Acquire ²⁹Si NMR spectra at regular time intervals (e.g., every 5-10 minutes) using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

-

Data Analysis:

-

Identify the distinct peaks corresponding to PhMe₂Si-OCH₃, the silanol intermediate PhMe₂Si-OH, and the disiloxane product PhMe₂Si-O-SiMe₂Ph.

-

Integrate the peak areas at each time point to determine the relative concentrations of each species and calculate reaction rates.

-

Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful tool for real-time, in-situ monitoring of the reaction mixture.[6][8]

Protocol: In-situ FTIR-ATR Analysis

-

Instrumentation: An FTIR spectrometer equipped with a liquid-compatible ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., ethanol).

-

Place a drop of the solution onto the ATR crystal to record a baseline spectrum.

-

-

Data Acquisition:

-

Initiate the reaction by adding a known amount of the water/catalyst solution directly to the silane solution on the ATR crystal.

-

Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds).

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Si-O-C stretching bands (approx. 1100-1000 cm⁻¹).[8]

-

Observe the appearance and growth of a broad band corresponding to Si-OH stretching (approx. 3700-3200 cm⁻¹).[8]

-

Track the formation of the siloxane bond (Si-O-Si), which appears as a strong absorption band around 1050-1000 cm⁻¹.[8]

-

Use the change in peak areas or heights over time to determine the kinetics of the reaction.

-

Conclusion

The hydrolysis and condensation of this compound are fundamental reactions that enable its use as a precursor for silicone-based materials. The process is a sequential reaction involving the formation of a dimethyl(phenyl)silanol intermediate followed by its condensation into siloxane oligomers and polymers. Reaction kinetics are highly dependent on experimental conditions, particularly pH, water concentration, and solvent. By leveraging powerful analytical techniques such as in-situ NMR and FTIR spectroscopy, researchers can precisely monitor these transformations, enabling the rational design and control of reaction conditions to achieve desired material outcomes.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 4. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 7. afinitica.com [afinitica.com]

- 8. benchchem.com [benchchem.com]

- 9. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of Methoxydimethyl(phenyl)silane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methoxydimethyl(phenyl)silane in various organic solvents. An understanding of its solubility is crucial for its application in organic synthesis, materials science, and pharmaceutical development, particularly in the formulation of drug delivery systems and as a versatile chemical intermediate. While precise quantitative solubility data is not extensively available in public literature, this document synthesizes qualitative information and provides a standardized experimental protocol for determining precise solubility values.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₉H₁₄OSi[1] |

| Molecular Weight | 166.30 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Physical State | Liquid[2] |

Qualitative Solubility

Based on available data and the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of this compound. The presence of both a nonpolar phenyl group and a more polar methoxy group suggests its miscibility with a range of organic solvents.

| Solvent | Expected Qualitative Solubility |

| Alcohols (e.g., Ethanol) | Soluble[3] |

| Ethers (e.g., Diethyl ether) | Soluble[3] |

| Hydrocarbons (e.g., Toluene, Hexane) | Soluble[3][4] |

| Ketones (e.g., Acetone) | Soluble[5] |

| Chlorinated Solvents (e.g., Chloroform) | Soluble[4] |

| Water | Insoluble[4][6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (purity >95%)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials with airtight septa

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount will depend on the expected solubility.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual confirmation of excess undissolved this compound at the bottom of the vial is necessary.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow for the sedimentation of the excess solute.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight of the residue (the solute) is achieved.

-

Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.

-

-

Chromatographic Analysis (Alternative to Gravimetric):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable chromatographic method (GC or HPLC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is moisture-sensitive; handle under a dry atmosphere where possible.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining the solubility of this compound.

References

Spectral Analysis of Methoxydimethyl(phenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methoxydimethyl(phenyl)silane, a key organosilicon compound. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectral data points for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.55-7.65 | Multiplet | 2H | Aromatic (ortho-H) |

| ~7.35-7.45 | Multiplet | 3H | Aromatic (meta- & para-H) |

| ~3.45 | Singlet | 3H | Methoxy (-OCH₃) |

| ~0.30 | Singlet | 6H | Methyl (-Si(CH₃)₂) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~138 | Aromatic (ipso-C) |

| ~133 | Aromatic (ortho-C) |

| ~129 | Aromatic (para-C) |

| ~128 | Aromatic (meta-C) |

| ~50 | Methoxy (-OCH₃) |

| ~-2 | Methyl (-Si(CH₃)₂) |

Infrared (IR) Spectroscopy Data

The Attenuated Total Reflectance (ATR) FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3050 | Medium | Aromatic C-H Stretch |

| ~2960-2840 | Medium-Strong | Aliphatic C-H Stretch (in -CH₃ and -OCH₃) |

| ~1428 | Medium | Si-Phenyl (Si-C₆H₅) Stretch |

| ~1260 | Strong | Si-CH₃ Bending |

| ~1090 | Strong | Si-O-C Stretch |

| ~830-780 | Strong | Si-C Stretch |

| ~730-690 | Strong | Phenyl Ring Bend |

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 166 | ~20 | [M]⁺ (Molecular Ion) |

| 151 | 100 | [M - CH₃]⁺ |

| 135 | ~30 | [M - OCH₃]⁺ |

| 121 | ~40 | [M - CH₃ - OCH₂]⁺ or [C₆H₅Si(CH₃)₂]⁺ |

| 105 | ~15 | [C₆H₅SiCH₃]⁺ |

| 77 | ~10 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

2.1.2. Data Acquisition

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sampling Method

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound.

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.

-

The sample spectrum is then recorded.

2.2.2. Data Acquisition

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound.

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

The solution is injected into the GC, where the compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5 or similar).

-

The eluting compound enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

2.3.2. Data Acquisition

-

The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

-

The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Spectral Data Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectral Analysis.

This guide serves as a foundational resource for professionals working with this compound, enabling accurate and efficient characterization through the application of standard spectroscopic techniques.

The Phenyl Group's Pivotal Role in the Reactivity of Methoxydimethyl(phenyl)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methoxydimethyl(phenyl)silane, a versatile organosilicon compound, sees widespread application in materials science and organic synthesis. The presence of a phenyl group directly attached to the silicon atom imparts unique reactivity to the molecule, distinguishing it from its alkylsilane counterparts. This technical guide delves into the multifaceted role of the phenyl group, exploring its electronic and steric influences on the reactivity of this compound, with a focus on hydrolysis, condensation, and hydrosilylation reactions.

Electronic Effects of the Phenyl Group

The phenyl group significantly modulates the electronic environment of the silicon atom in this compound, primarily through inductive and resonance effects. These electronic influences are crucial in determining the rates and mechanisms of reactions involving the silicon center.

1.1. Inductive Effect: The sp²-hybridized carbon atoms of the phenyl ring are more electronegative than the sp³-hybridized carbon atoms of a methyl group. Consequently, the phenyl group exerts a net electron-withdrawing inductive effect (-I) on the silicon atom. This effect increases the partial positive charge on the silicon, making it more susceptible to nucleophilic attack, a key step in hydrolysis and other substitution reactions.

1.2. Resonance Effect: The phenyl group's π-system can interact with the d-orbitals of the silicon atom. This (p→d)π bonding, although a subject of ongoing discussion, is believed to stabilize transition states and intermediates. In reactions such as hydrosilylation, π-π stacking interactions between the phenyl group and aromatic substrates can lead to significant rate enhancements. For instance, a 15-fold rate enhancement has been observed in certain hydrosilylation reactions when a diphenyl-substituted silane was used instead of trimethylsilane, attributed to these π-stacking interactions.[1]

Steric Hindrance Imposed by the Phenyl Group

The bulkiness of the phenyl group compared to a methyl group introduces considerable steric hindrance around the silicon atom. This steric bulk plays a dual role, either hindering or, in some cases, directing the course of a reaction.

2.1. Shielding the Silicon Center: The phenyl group can physically obstruct the approach of nucleophiles or reactants to the silicon atom. This steric hindrance can slow down the rate of reactions that require direct attack on the silicon, such as hydrolysis and condensation. The degree of this hindrance is a critical factor in controlling the polymerization of silanes.

2.2. Influencing Regioselectivity: In reactions like hydrosilylation, the steric bulk of the phenyl group can influence the regioselectivity of the addition of the Si-H bond across a double or triple bond.

Quantitative Analysis of Reactivity

To quantify the impact of the phenyl group on the reactivity of this compound, a comparison with its alkyl analog, methoxytrimethylsilane, is instructive. The following tables summarize key quantitative data.

Table 1: Comparative Physicochemical and Spectroscopic Data

| Property | This compound | Methoxytrimethylsilane |

| Molecular Weight ( g/mol ) | 166.29 | 104.22 |

| Boiling Point (°C) | 184-186 | 57 |

| 29Si NMR Chemical Shift (ppm) | -10 to -20 (approx.) | +17 to +20 |

| Si-C Bond Dissociation Energy (kcal/mol) | ~80-90 (estimated for Si-Ph) | ~88-90 (for Si-Me) |

Note: 29Si NMR chemical shifts can vary depending on the solvent and concentration. The Si-C bond dissociation energy for this compound is an estimation based on related phenylsilane compounds.

Table 2: Comparative Hydrolysis Reactivity (Qualitative)

| Feature | This compound | Methoxytrimethylsilane |

| Hydrolysis Rate | Generally slower | Generally faster |

| Condensation of Silanols | Slower, favors formation of discrete oligomers | Faster, tends to form polymers |

The slower hydrolysis and condensation rates of this compound can be attributed to the steric hindrance of the phenyl group, which impedes the approach of water molecules and the subsequent intermolecular reactions of the resulting silanols.

Experimental Protocols

Detailed experimental procedures are essential for reproducible research. The following sections provide protocols for key reactions of this compound.

4.1. Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of dichlorodimethylsilane with a phenyl Grignard reagent, followed by methanolysis.

-

Reaction:

-

(CH₃)₂SiCl₂ + C₆H₅MgBr → (CH₃)₂(C₆H₅)SiCl + MgBrCl

-

(CH₃)₂(C₆H₅)SiCl + CH₃OH → (CH₃)₂(C₆H₅)SiOCH₃ + HCl

-

-

Procedure:

-

To a solution of phenylmagnesium bromide in THF at 0 °C, slowly add dichlorodimethylsilane.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To the crude chlorodimethylphenylsilane, add an excess of methanol and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl.

-

Stir the mixture at room temperature for several hours.

-

Filter the salt byproduct and purify the this compound by fractional distillation.

-

4.2. Monitoring Hydrolysis by 29Si NMR Spectroscopy

29Si NMR is a powerful tool to monitor the hydrolysis and condensation of alkoxysilanes in real-time.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., acetone-d₆).

-

In an NMR tube, mix the silane solution with a specific amount of water (and catalyst, if desired, such as an acid or base). The water-to-silane molar ratio is a critical parameter.

-

-

NMR Acquisition:

-

Immediately place the NMR tube in the NMR spectrometer.

-

Acquire a series of 29Si NMR spectra at regular time intervals. Use a sufficient relaxation delay to ensure quantitative results.

-

-

Data Analysis:

-

Identify the 29Si NMR signals corresponding to the starting methoxysilane, the hydrolyzed silanol intermediate (dimethylphenylsilanol), and various condensation products (disiloxanes, trisiloxanes, etc.).

-

Integrate the signals to determine the relative concentrations of each species over time.

-

Plot the concentration of the starting material versus time to determine the hydrolysis rate constant.

-

4.3. Hydrosilylation of an Alkene

Hydrosilylation is the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex. Since this compound does not have a Si-H bond, a related compound, dimethylphenylsilane, is used here as an example to illustrate the role of the phenyl group in this type of reaction.

-

Reaction:

-

(CH₃)₂(C₆H₅)SiH + R-CH=CH₂ → (CH₃)₂(C₆H₅)Si-CH₂-CH₂-R (linear product) or (CH₃)₂(C₆H₅)Si-CH(CH₃)-R (branched product)

-

-

Procedure (General):

-

In a flame-dried flask under an inert atmosphere, dissolve the alkene (e.g., 1-octene) and a catalytic amount of a hydrosilylation catalyst (e.g., Karstedt's catalyst) in a dry, aprotic solvent (e.g., toluene).

-

Slowly add dimethylphenylsilane to the mixture at a controlled temperature.

-

Monitor the reaction progress by GC or NMR.

-

Upon completion, remove the solvent under reduced pressure and purify the product by distillation or chromatography.

-

Visualizing Reaction Pathways and Influences

Graphviz diagrams can be used to visualize the complex interplay of factors governing the reactivity of this compound.

Caption: Mechanism of Hydrolysis and Condensation.

Caption: Influence of the Phenyl Group on Reactivity.

Conclusion

The phenyl group in this compound exerts a profound influence on its reactivity through a combination of electronic and steric effects. Its electron-withdrawing nature enhances the electrophilicity of the silicon atom, while its steric bulk modulates the accessibility of the reactive center. These competing factors lead to a nuanced reactivity profile that differs significantly from that of simple alkylmethoxysilanes. A thorough understanding of these principles is paramount for researchers and professionals in designing and controlling reactions involving this important class of organosilicon compounds for applications in drug development and materials science.

References

The Thermal Stability and Decomposition of Methoxydimethyl(phenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydimethyl(phenyl)silane is a versatile organosilicon compound with applications spanning materials science and organic synthesis. Its thermal stability is a critical parameter influencing its utility in high-temperature applications and its shelf-life under various storage conditions. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing upon available data for the compound and its structural analogs. This document details the physicochemical properties, thermal decomposition characteristics of related phenylsilanes, and outlines the experimental protocols for assessing thermal stability. Furthermore, a proposed decomposition pathway is visualized to provide a deeper understanding of the degradation mechanism.

Introduction

This compound, a member of the alkoxysilane family, is characterized by the presence of a phenyl group and a methoxy group attached to a central silicon atom, which is also bonded to two methyl groups. This unique structure imparts a balance of organic and inorganic characteristics, making it a valuable precursor in the synthesis of silicones, a coupling agent, and a surface modifying agent. The thermal behavior of this compound is of paramount importance for its practical applications, as it dictates the operational temperature limits and potential degradation products. While specific thermal decomposition data for this compound is not extensively available in public literature, an analysis of closely related phenylsilanes provides significant insights into its expected thermal stability and decomposition pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various physical and chemical processes.

| Property | Value |

| CAS Number | 17881-88-8 |

| Molecular Formula | C₉H₁₄OSi |

| Molecular Weight | 166.30 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Purity | >95.0% (GC) |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

| Storage Conditions | Store under inert gas; moisture sensitive |

Thermal Decomposition of Phenylsilanes

Detailed kinetic studies on the thermal decomposition of a series of phenylsilanes have been conducted, providing a framework for understanding the thermal behavior of this compound. The primary decomposition of these compounds often involves the cleavage of the silicon-phenyl bond. The kinetic data for the pyrolysis of related phenylsilanes are summarized in Table 2.

| Compound | Temperature Range (°C) | Activation Energy (kcal/mol) | Frequency Factor (liter/mole·min) | Reaction Order |

| Monophenylsilane | 342 - 389 | 36.9 | 10¹⁰·⁷ | 2 |

| Diphenylsilane | 385 - 425 | 45.9 | 10¹⁴·⁷ | 2 |

| Triphenylsilane | Not specified | Higher than diphenylsilane | Higher than diphenylsilane | 2 |

| Tetraphenylsilane | Not specified | Not specified | Not specified | Free-radical |

Data sourced from studies on phenylhydrosilanes and tetraphenylsilane.

The pyrolysis of phenylhydrosilanes (monophenyl-, diphenyl-, and triphenylsilane) is typically a second-order reaction, suggesting a bimolecular decomposition mechanism. In contrast, tetraphenylsilane decomposes via a free-radical mechanism. The increasing activation energy with a higher number of phenyl groups indicates enhanced thermal stability.

Experimental Protocols for Thermal Analysis

The thermal stability of organosilicon compounds is primarily investigated using thermogravimetric analysis (TGA), often coupled with mass spectrometry (TGA-MS) for evolved gas analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting TGA curve plots the percentage of initial mass remaining versus temperature.

-

Data Analysis: The onset temperature of decomposition is determined from the TGA curve, which corresponds to the temperature at which significant mass loss begins. The temperatures at which 5%, 10%, and 50% mass loss occur are also often reported.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the volatile products evolved during the thermal decomposition of the sample.

Methodology:

-

TGA Setup: The TGA experiment is performed as described above.

-

Gas Transfer: The evolved gases from the TGA furnace are continuously transferred to the ion source of a mass spectrometer via a heated capillary transfer line.

-

Mass Spectrometry: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the fragments of the evolved molecules.

-

Data Correlation: The mass spectral data is correlated with the TGA data to identify the decomposition products at specific temperatures.

Proposed Thermal Decomposition Pathway

Based on the known decomposition mechanisms of phenylsilanes and the structure of this compound, a plausible thermal decomposition pathway can be proposed. The initiation step is likely the homolytic cleavage of the Si-C(phenyl) bond, which is generally the weakest bond in such molecules.

Caption: Proposed free-radical decomposition pathway of this compound.

Experimental Workflow Visualization

The general workflow for the thermal analysis of this compound is depicted below.

Caption: General experimental workflow for TGA and TGA-MS analysis.

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While specific quantitative kinetic data for this compound remains elusive, the analysis of related phenylsilanes provides a robust framework for predicting its thermal behavior. The provided experimental protocols for TGA and TGA-MS offer a clear methodology for researchers to conduct their own thermal stability assessments. The proposed decomposition pathway, initiated by Si-phenyl bond cleavage, serves as a valuable model for understanding the degradation products and mechanisms. Further experimental studies are warranted to precisely quantify the thermal decomposition kinetics and validate the proposed degradation pathways for this compound.

The Versatile Precursor: A Technical Guide to Methoxydimethyl(phenyl)silane in Organosilicon Chemistry

For Immediate Release

[City, State] – [Date] – Methoxydimethyl(phenyl)silane is a key organosilicon compound that serves as a versatile precursor in the synthesis of a wide array of more complex organosilicon molecules and materials. This technical guide provides an in-depth overview of its properties, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a compilation of established experimental protocols and quantitative data to facilitate its use in advanced chemical synthesis.

Physicochemical Properties

This compound is a colorless liquid characterized by its unique combination of a reactive methoxy group and the steric and electronic influence of a phenyl group attached to the silicon atom. These features make it a valuable building block in organic and materials chemistry. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₄OSi | [1][2] |

| Molecular Weight | 166.30 g/mol | [1][2] |

| CAS Number | 17881-88-8 | [1][2] |

| Physical State | Liquid | [1] |

| Color | Colorless | [1] |

| Boiling Point | 82 °C at 28 mmHg | [3] |

| Density | 0.95 g/mL | [1] |

| Refractive Index | 1.49 | [1] |

| Purity (typical) | >95.0% (GC) | [1] |

| Sensitivity | Moisture sensitive | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting with the preparation of its chloro-precursor, chlorodimethyl(phenyl)silane.

Experimental Protocol: Synthesis of Chlorodimethyl(phenyl)silane

A robust and high-yield synthesis of chlorodimethyl(phenyl)silane has been well-documented in Organic Syntheses, a testament to its reliability and scalability.[4] The procedure involves the reaction of chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide.

Table 2: Experimental Protocol for the Synthesis of Chlorodimethyl(phenyl)silane

| Step | Procedure | Reagents and Conditions | Observations | Yield |

| 1 | A flame-dried 1-L three-necked round-bottomed flask is charged with dichloro(N,N,N',N'-tetramethylethylenediamine)zinc and purged with argon. | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%) | - | - |

| 2 | Anhydrous 1,4-dioxane is added, followed by chloro(chloromethyl)dimethylsilane at 23 °C. The mixture is then cooled in an ice/water bath. | 1,4-Dioxane (240 mL), Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) | - | - |

| 3 | Phenylmagnesium bromide solution is added dropwise over 30 minutes with cooling. | Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol, 1.2 equiv) | Immediate formation of white salts and a gentle exothermic reaction. | - |

| 4 | The reaction mixture is stirred for an additional 2 hours at ambient temperature. | - | - | - |

| 5 | The reaction is quenched with ice-cold saturated aqueous ammonium chloride solution. | Saturated aqueous NH₄Cl (150 mL) | - | - |

| 6 | The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. | Ethyl acetate (25 mL + 3 x 50 mL), Brine (50 mL), Anhydrous Na₂SO₄ (25 g) | - | - |

| 7 | The crude product is purified by vacuum distillation. | 23 mmHg, 115 °C | A forerun is collected and discarded before the main fraction. | 80-81% |

Experimental Protocol: Synthesis of this compound from Chlorodimethyl(phenyl)silane

Table 3: Generalized Protocol for the Synthesis of this compound

| Step | Procedure | Reagents and Conditions | Observations | Expected Yield |

| 1 | A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere. | Sodium (1.05 eq.), Anhydrous Methanol | Evolution of hydrogen gas. | - |

| 2 | The solution of sodium methoxide is cooled in an ice bath. | - | - | - |

| 3 | Chlorodimethyl(phenyl)silane is added dropwise to the cooled sodium methoxide solution. | Chlorodimethyl(phenyl)silane (1.0 eq.) | Formation of a white precipitate (NaCl). | - |

| 4 | The reaction mixture is allowed to warm to room temperature and stirred for several hours. | - | - | - |

| 5 | The solvent (methanol) is removed under reduced pressure. | - | - | - |

| 6 | The residue is suspended in a non-polar solvent (e.g., diethyl ether or hexane) and filtered to remove the sodium chloride precipitate. | - | - | - |

| 7 | The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation. | - | - | High (>90%) |

Chemical Reactivity and Applications as a Precursor

This compound is a valuable precursor due to the reactivity of the Si-OMe bond, which can undergo hydrolysis and condensation, and its utility in cross-coupling reactions.

Hydrolysis and Condensation: Formation of Siloxanes

In the presence of water, this compound undergoes hydrolysis to form the corresponding silanol, dimethyl(phenyl)silanol. This silanol is often an intermediate that can then undergo condensation with itself or other silanols to form siloxane bonds (Si-O-Si). This reactivity is fundamental to the formation of silicone polymers and for its use in sol-gel processes.[6][7] The general mechanism is outlined below.

The kinetics of alkoxysilane hydrolysis and condensation are influenced by factors such as pH, water concentration, and the steric and electronic nature of the substituents on the silicon atom.[7][8][9]

Cross-Coupling Reactions

Organosilicon compounds, including those derived from this compound, are effective partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[10] In these reactions, the organosilane is activated, typically by a fluoride source or a base, to facilitate transmetalation to the palladium center, which then undergoes reductive elimination to form a new carbon-carbon bond. This methodology is a powerful tool for the synthesis of biaryls and other complex organic molecules.

Table 4: Example of a Palladium-Catalyzed Hiyama Cross-Coupling

| Reactants | Catalyst | Activator/Solvent | Conditions | Product | Yield | Reference |

| Phenyltrimethoxysilane, Aryl Halides | PdCl₂ | TBAF·3H₂O, Toluene | 100 °C, 10 h | Biaryls | High | [11] |

Preparation of Polysiloxanes

This compound can be used in conjunction with other alkoxysilanes, such as methyltrimethoxysilane and diphenyldimethoxysilane, to prepare methoxy-terminated methylphenyl polysiloxane resins.[12] These resins find applications in coatings and adhesives due to their thermal stability and tunable properties based on the monomer composition. The synthesis involves a co-hydrolysis and condensation process, typically catalyzed by an acid.

Applications in Drug Development and Organic Synthesis

While direct applications of this compound in final drug molecules are not widely reported, its role as a precursor and building block in organic synthesis is significant. The ability to introduce a dimethyl(phenyl)silyl group can be utilized for:

-

Protecting Groups: Silyl ethers are common protecting groups for alcohols in multi-step organic syntheses due to their stability and ease of cleavage under specific conditions.[13]

-

Synthesis of Complex Molecules: The C-C bond-forming reactions, such as the Hiyama coupling, enabled by organosilanes are crucial in the synthesis of complex molecular architectures found in natural products and pharmaceuticals.[14]

-

Precursor to other Organosilicon Reagents: this compound can be converted to other valuable reagents, such as silylboronates, which are then used in further synthetic transformations.[14]

Spectroscopic Data

The structural confirmation of this compound and its reaction products relies on standard spectroscopic techniques.

Table 5: Key Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the phenyl protons, the two methyl groups attached to silicon, and the methoxy group protons. | [14][15] |

| ¹³C NMR | Resonances for the phenyl carbons, the methyl carbons, and the methoxy carbon. | [16] |

| IR Spectroscopy | Characteristic absorptions for Si-O-C, Si-CH₃, and phenyl group vibrations. | [4] |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern. | [2] |

Conclusion

This compound is a cornerstone precursor in organosilicon chemistry. Its well-defined synthesis, coupled with the versatile reactivity of its methoxy group, makes it an indispensable tool for the creation of advanced materials and complex organic molecules. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound.

Disclaimer: The experimental protocols described are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place.

References

- 1. labproinc.com [labproinc.com]

- 2. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buy Chlorodimethylphenylsilane | 768-33-2 [smolecule.com]

- 6. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]

- 9. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 10. Hiyama Coupling [organic-chemistry.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. CN109232894B - Methoxy-terminated methylphenyl polysiloxane resin, organic silicon coating adhesive, preparation method and application - Google Patents [patents.google.com]

- 13. fishersci.ca [fishersci.ca]

- 14. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. rsc.org [rsc.org]

Unlocking New Chemical Frontiers: A Technical Guide to Novel Reactions with Methoxydimethyl(phenyl)silane